molecular formula C38H72N2O13 B13848241 4'-Hydroxy Azithromycin

4'-Hydroxy Azithromycin

Cat. No.: B13848241
M. Wt: 765.0 g/mol
InChI Key: ILOTYWFVECJHDW-NHXRTCGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Hydroxy Azithromycin is a useful research compound. Its molecular formula is C38H72N2O13 and its molecular weight is 765.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H72N2O13

Molecular Weight

765.0 g/mol

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

InChI

InChI=1S/C38H72N2O13/c1-15-25-38(10,47)31(43)22(5)40(13)18-19(2)16-36(8,46)33(53-35-29(42)27(39(11)12)28(41)23(6)50-35)20(3)30(21(4)34(45)51-25)52-26-17-37(9,48-14)32(44)24(7)49-26/h19-33,35,41-44,46-47H,15-18H2,1-14H3/t19-,20+,21-,22-,23-,24+,25-,26+,27+,28-,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1

InChI Key

ILOTYWFVECJHDW-NHXRTCGOSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(C(C(O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O

Origin of Product

United States

Foundational & Exploratory

4'-Hydroxy Azithromycin CAS 756825-20-4 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 4'-Hydroxy Azithromycin (CAS 756825-20-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant metabolite and impurity of the widely-used macrolide antibiotic, Azithromycin. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, analytical methodologies for characterization, and the scientific rationale underpinning these protocols.

Introduction: The Significance of this compound

Azithromycin is a cornerstone of antibacterial therapy, prized for its broad spectrum of activity and favorable pharmacokinetic profile.[1][2] The metabolic fate of a drug is a critical aspect of its pharmacological profile, influencing both efficacy and safety. Azithromycin is primarily metabolized in the liver, leading to the formation of various metabolites, which are generally considered microbiologically inactive.[1][3][4] Among these, this compound (CAS 756825-20-4) is a notable transformation product.

The hydroxylation occurs on the desosamine sugar moiety of the Azithromycin molecule. Understanding the chemical properties and analytical behavior of this metabolite is paramount for several reasons:

  • Pharmacokinetic Studies: Accurate quantification is essential for building a complete picture of Azithromycin's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Drug Purity and Safety: As a potential impurity in the bulk drug substance, its presence must be monitored and controlled within acceptable limits defined by regulatory bodies.

  • Reference Standard: A well-characterized standard of this compound is necessary for the validation of analytical methods used in quality control and clinical studies.

This guide provides the foundational chemical knowledge and practical analytical strategies required to effectively work with this compound.

Core Physicochemical Properties

The fundamental chemical identity of this compound is established by its molecular structure and associated properties. The addition of a hydroxyl group to the parent Azithromycin molecule subtly alters its physicochemical characteristics.

PropertyValueSource(s)
CAS Number 756825-20-4[5][6]
Molecular Formula C₃₈H₇₂N₂O₁₃[5][6][7]
Molecular Weight 764.98 g/mol [5][6][7]
Exact Mass 764.50300[7]
IUPAC Name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[[3,6-Dideoxy-3-(dimethylamino)-β-D-glucopyranosyl]oxy]-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one[5]
Predicted Boiling Point 851.6 ± 65.0 °C[8]
Predicted Density 1.21 ± 0.1 g/cm³[8]
Predicted pKa 13.19 ± 0.70[8]
Parent Compound (Azithromycin) pKa 8.74[1]
Parent Compound (Azithromycin) Solubility Soluble in ethanol and DMSO; minimally soluble in water.[1][9]

Note: Some physical properties, such as boiling point and density, are based on computational predictions, as extensive experimental data for this specific metabolite is not widely published. The properties of the parent compound, Azithromycin, are provided for context and comparison.

Analytical Characterization: A Methodological Framework

The definitive identification and quantification of this compound rely on a suite of modern analytical techniques. The strategy typically involves chromatographic separation followed by spectroscopic detection.

Chromatographic Separation: The Power of LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing Azithromycin and its metabolites in complex matrices like plasma.[4][10][11][12] This approach offers unparalleled sensitivity and specificity.

Causality Behind Experimental Choices:

  • Reverse-Phase Chromatography: A C18 column is typically employed because the relatively non-polar nature of the macrolide structure interacts well with the stationary phase, allowing for effective separation from more polar endogenous components.[10]

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (often containing a small amount of formic acid or ammonium acetate) is crucial.[10][11] The acidic modifier protonates the tertiary amine groups on the molecule, leading to better peak shape and improved ionization efficiency for mass spectrometry.

  • High-Throughput: Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems can achieve rapid separation, with analysis times often under 5 minutes per sample, which is vital for clinical pharmacokinetic studies.[10]

Mass Spectrometry: Unambiguous Identification

Mass spectrometry provides the molecular weight and structural information needed for confident identification.

  • Ionization: Electrospray Ionization (ESI) in positive mode is highly effective, as the nitrogen atoms in the structure are readily protonated to form [M+H]⁺ ions.[10][12]

  • Parent and Fragment Ions: For this compound (C₃₈H₇₂N₂O₁₃), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 765.5. This is a crucial 16-mass-unit shift from the [M+H]⁺ ion of Azithromycin (m/z 749.5), corresponding to the addition of one oxygen atom.

  • Multiple Reaction Monitoring (MRM): In tandem MS (MS/MS), this parent ion (m/z 765.5) is isolated and fragmented. Specific fragment ions are then monitored. A common fragmentation pathway for Azithromycin involves the cleavage of the cladinose or desosamine sugar moieties. A similar pattern is expected for the hydroxylated metabolite, providing a highly specific analytical signature. For example, a key transition for Azithromycin is m/z 749.5 → 591.5.[10][12] A corresponding transition would be developed for its hydroxylated counterpart.

Spectroscopic Elucidation (NMR & IR)

While LC-MS/MS is ideal for quantification, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the initial structural confirmation of a reference standard.

  • ¹H and ¹³C NMR: The most significant change in the NMR spectrum of this compound compared to Azithromycin would be observed in the signals corresponding to the desosamine sugar. The introduction of the hydroxyl group at the 4' position would cause a downfield shift for the proton at that position (H-4') and the corresponding carbon (C-4'). 2D NMR techniques like COSY and HMQC would be used to definitively assign these new shifts.

  • FTIR Spectroscopy: The key differentiating feature in the IR spectrum would be a more pronounced O-H stretching band (typically in the 3200-3600 cm⁻¹ region) due to the additional hydroxyl group. The strong carbonyl (C=O) signal from the lactone ring (around 1720-1730 cm⁻¹) would remain a characteristic feature, similar to the parent drug.[13][14]

Experimental Protocol: Quantification in Human Plasma via LC-MS/MS

This section provides a representative, self-validating protocol synthesized from established methodologies for Azithromycin analysis.[10][11][12]

Objective: To accurately quantify the concentration of this compound in human plasma samples.

1. Preparation of Standards and Quality Controls (QCs): a. Prepare a primary stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol. b. Perform serial dilutions from the stock solution to create calibration standards covering the expected concentration range (e.g., 0.5 to 1000 ng/mL). c. Prepare at least three levels of QCs (low, medium, high) from a separate weighing of the reference standard to ensure accuracy and objectivity.

2. Sample Preparation (Solid-Phase Extraction - SPE): a. To 100 µL of plasma sample, standard, or QC, add an internal standard (e.g., a stable isotope-labeled version like this compound-d5, or a structural analog). The internal standard is critical for correcting variations in extraction recovery and instrument response. b. Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange polymer) with methanol followed by water. c. Load the plasma sample onto the cartridge. d. Wash the cartridge with a weak organic solvent to remove interfering endogenous components like phospholipids. e. Elute the analyte and internal standard with a stronger, typically basic, organic solvent (e.g., 5% ammonium hydroxide in methanol). f. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for injection.

3. LC-MS/MS Analysis: a. LC System: UHPLC System. b. Column: C18, 2.1 x 50 mm, 1.8 µm. c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v). e. Flow Rate: 0.3 mL/min. f. Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, and re-equilibrate. (Total run time ~4.5 minutes). g. MS System: Triple Quadrupole Mass Spectrometer. h. Ionization: ESI, Positive Mode. i. MRM Transitions:

  • This compound: m/z 765.5 → [Specific Fragment 1], m/z 765.5 → [Specific Fragment 2]
  • Internal Standard: [Parent Ion m/z] → [Fragment Ion m/z]

4. Data Processing and Validation: a. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the standards. Use a weighted (1/x²) linear regression. b. Quantify the unknown samples and QCs against the calibration curve. c. The method must be validated according to regulatory guidelines (e.g., FDA or EMA), assessing for linearity, accuracy, precision, selectivity, recovery, and stability.

Caption: Workflow for the quantification of this compound in plasma.

Stability Considerations

The stability of this compound is a critical parameter for ensuring the integrity of analytical results and the quality of reference standards. While specific data for the hydroxylated metabolite is sparse, inferences can be drawn from studies on the parent drug, Azithromycin.

  • pH-Dependent Degradation: Macrolides are known to be susceptible to degradation under acidic conditions. Azithromycin itself is more stable than erythromycin due to the nitrogen in the lactone ring, but strong acidic or alkaline conditions should be avoided during sample processing and storage.[15]

  • Temperature: Reconstituted oral suspensions of Azithromycin show good stability at room and refrigerated temperatures for up to 10 days, but degradation increases at higher temperatures (40-50°C).[16][17] Therefore, plasma samples and stock solutions of this compound should be stored frozen (e.g., -70°C) for long-term stability.[12]

  • Photostability: Exposure to direct sunlight and UV light can cause degradation of Azithromycin.[15] As a precaution, samples and standards should be protected from light.

  • Freeze-Thaw Stability: It is essential to perform experimental validation to determine how many freeze-thaw cycles a sample can undergo before the concentration of the analyte is compromised. For Azithromycin in plasma, stability through multiple cycles has been demonstrated.[12]

Conclusion

This compound is a chemically distinct entity whose characterization is fundamental to the comprehensive understanding of its parent drug, Azithromycin. Its core properties are defined by the addition of a hydroxyl group to the desosamine sugar, which influences its polarity and mass. The robust analytical framework presented here, centered on LC-MS/MS, provides the specificity and sensitivity required for accurate quantification in complex biological matrices. By employing the principled methodologies and stability practices outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, reliable data for pharmacokinetic, safety, and quality control applications.

References

  • Azithromycin. StatPearls - NCBI Bookshelf. [Link]

  • Characterization of Azithromycin hydrates. ResearchGate. [Link]

  • An investigation of the predominant structure of antibiotic azithromycin in chloroform solution through NMR and thermodynamic analysis. RSC Publishing. [Link]

  • Synthesis method of azithromycin.
  • Azithromycin Determination with Various Analytical Techniques: A Mini Review. Rec. Pharm. Biomed. Sci.. [Link]

  • AZITHROMYCIN. Pfizer. [Link]

  • Azithromycin. PubChem - NIH. [Link]

  • A Review on Analytical Methods for Determination of Azithromycin. Ibn AL-Haitham Journal for Pure and Applied Science. [Link]

  • Methods of stabilizing azithromycin.
  • Physicochemical Characterization and Dissolution Study of Solid Dispersion Tablet of Azithromycin. Asian Journal of Pharmaceutics. [Link]

  • Azithromycin Impurity 4. Veeprho. [Link]

  • Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. Waters. [Link]

  • A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. PubMed Central. [Link]

  • This compound | CAS#:756825-20-4. Chemsrc. [Link]

  • Azithromycin. PDB-101. [Link]

  • Azithromycin synthesis method.
  • Novel approach for infrared spectroscopic quantitation of azithromycin in commercial tablets employing paracetamol as matrix modifier. PubMed. [Link]

  • Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. PubMed Central. [Link]

  • Quantitative Determination of Azithromycin in Human Plasma by Liquid Chromatography–Mass Spectrometry and its Application in Pharmacokinetic Study. ResearchGate. [Link]

  • An Investigation of the Predominant Structure of Antibiotic Azithromycin in Chloroform Solution through NMR and Thermodynamic Analysis - Supplementary Material. Royal Society of Chemistry. [Link]

  • Azithromycin metabolite identification in plasma, bile, and tissues of the ball python (Python regius). PubMed. [Link]

  • Assessment of Azithromycin in Pharmaceutical Formulation by Fourier-transform Infrared (FT-IR) Transmission Spectroscopy. ResearchGate. [Link]

  • The Stability of Azithromycin in a Reconstituted Oral Suspension Under Various In-Home Storage Conditions. ResearchGate. [Link]

  • Azithromycin. Wikipedia. [Link]

  • A liquid chromatography-mass spectrometric method for the quantification of azithromycin in human plasma. PubMed. [Link]

  • Determination of Azithromycin in Pharmaceutical Formulations by Differential Pulse Voltammetry. Comparison with Fourier Transform Infrared Spectroscopy (FTIRS). Portugaliae Electrochimica Acta. [Link]

  • Preparation of azithromycin dihydrate.
  • Stability study of azithromycin in ophthalmic preparations. SciELO. [Link]

  • PREPARATION METHOD OF AZITHROMYCIN DIHYDRATE. WIPO Patentscope. [Link]

  • Quantification study of Azithromycin drugs in soil, by the infrared technique with Fourier Transform (IFTR). Redalyc. [Link]

  • Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PLOS ONE. [Link]

  • Azithromycin--spectrum of activity, pharmacokinetics, and clinical applications. Duke University Scholars. [Link]

  • Solubility of azithromycin dihydrate in different solvents. ResearchGate. [Link]

  • ZITHROMAX (azithromycin dihydrate) Storage, Stability And Disposal. Pfizer Medical Information. [Link]

  • Novel approach for infrared spectroscopic quantitation of azithromycin in commercial tablets employing paracetamol as matrix modifier. PubMed. [Link]

Sources

Molecular structure of 4'-Hydroxy Azithromycin impurity

The structural elucidation of the this compound impurity is a quintessential example of modern analytical chemistry in the pharmaceutical industry. It showcases a required synergy between separation science and advanced spectroscopic techniques. While high-resolution mass spectrometry provides the initial, compelling evidence for the elemental composition and location of the modification, it is the comprehensive suite of 1D and 2D NMR experiments that delivers the final, unambiguous confirmation of the molecular structure. This rigorous, evidence-based approach is not merely an academic exercise; it is a fundamental component of ensuring the quality, safety, and efficacy of pharmaceutical products, upholding the stringent standards of regulatory authorities and protecting public health. [15]

References

  • CN108727445B - Synthesis method of azithromycin impurity F - Google Patents. Google Patents.
  • CN104297383A - Method of separating and detecting azithromycin and impurities of the ... - Google Patents. Google Patents.
  • Discovery of 4′′-Ether Linked Azithromycin-Quinolone Hybrid Series: Influence of the Central Linker on the Antibacterial Activity - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Separation and Characterization of Impurity P in Azithromycin Product - ResearchGate . ResearchGate. Available at: [Link]

  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV . Journal of the Brazilian Chemical Society. Available at: [Link]

  • LC determination of impurities in azithromycin tablets - CEU Repositorio Institucional . CEU Institutional Repository. Available at: [Link]

  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV . SciELO. Available at: [Link]

  • Azithromycin-Impurities - Pharmaffiliates . Pharmaffiliates. Available at: [Link]

  • Quantitative Thin-Layer Chromatographic Method of Analysis of Azithromycin in Pure and Capsule Forms . ResearchGate. Available at: [Link]

  • Azithromycin | C38H72N2O12 | CID 447043 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions | Waters . Waters Corporation. Available at: [Link]

  • 1D 1H NMR spectrum of azithromycin dihydrate in a 50 mM sodium cholate... | Download Scientific Diagram - ResearchGate . ResearchGate. Available at: [Link]

  • Setting specifications for related impurities in antibiotics - Scientific guideline . European Medicines Agency. Available at: [Link]

  • Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Interactions of Aminopropyl–Azithromycin Derivatives, Precursors in the Synthesis of Bioactive Macrozones, with E. coli Ribosome: NMR and Docking Studies - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

  • Guideline on setting specifications for related impurities in antibiotics . Therapeutic Goods Administration (TGA). Available at: [Link]

  • Structure Elucidation of Macrolide Antibiotics Using MS n Analysis and Deuterium Labelling . SpringerLink. Available at: [Link]

  • Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2′-Dehydroxy-5 - MDPI . MDPI. Available at: [Link]

  • Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry - MDPI . MDPI. Available at: [Link]

  • Solid−state ¹⁵N CPMAS NMR spectra of azithromycin, 1a, 1b, 1c and... - ResearchGate . ResearchGate. Available at: [Link]

  • Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry | Waters . Waters Corporation. Available at: [Link]

  • ANDAs: Impurities in Drug Products | FDA . U.S. Food and Drug Administration. Available at: [Link]

  • An investigation of the predominant structure of antibiotic azithromycin in chloroform solution through NMR and thermodynamic analysis - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • SUPPLEMENTARY MATERIAL (Supporting information) An Investigation of the Predominant Structure of Antibiotic Azithromycin in Chlo . Royal Society of Chemistry. Available at: [Link]

  • New EMA Guideline on Specifications for Impurities in Antibiotics - ECA Academy . ECA Academy. Available at: [Link]

  • Determination of five macrolide antibiotic residues in honey by LC-ESI-MS and LC-ESI-MS/MS - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Assessment of Quality of Azithromycin, a Macrolide Antibiotic by NMR Spectroscopy . Bangladesh Pharmaceutical Journal. Available at: [Link]

  • Final Guideline on Antibiotic Impurities Focuses on Manufacturing Processes - RAPS . Regulatory Affairs Professionals Society. Available at: [Link]

  • The chemical structure of azithromycin. | Download Scientific Diagram - ResearchGate . ResearchGate. Available at: [Link]

Pharmacological & Structural Profiling of 4'-Hydroxy Azithromycin

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the pharmacological profile, structural activity relationship (SAR), and experimental characterization of the 4'-Hydroxy Azithromycin derivative .

A Technical Guide for Drug Development & SAR Analysis[1]

Executive Summary & Chemical Identity[1]

This compound represents a specific structural modification of the azalide antibiotic Azithromycin.[1] Unlike the parent compound, which possesses a desosamine sugar (3,4,6-trideoxy-3-dimethylamino-D-xylo-hexose) at the C5 position, this derivative incorporates a hydroxyl group at the 4'-position of the aminosugar, effectively converting the sugar moiety to a mycaminose -like analogue (or 4'-hydroxy-desosamine).[1]

In the context of drug development, this compound serves two critical roles:

  • SAR Probe: It elucidates the tolerance of the ribosomal peptide exit tunnel for polar substituents at the 4'-position of the C5-sugar.[1]

  • Impurity Reference Standard: It is a known oxidative metabolite/impurity that must be quantified during API (Active Pharmaceutical Ingredient) profiling to ensure safety and efficacy.[1]

Property Data
Chemical Name This compound
CAS Number 756825-20-4
Molecular Formula C₃₈H₇₂N₂O₁₃
Molecular Weight 764.98 g/mol
Core Scaffold 15-membered Azalide (Macrolide subclass)
Key Modification Hydroxylation at C4' of the Desosamine sugar

Pharmacological Mechanism of Action (MOA)[1]

Ribosomal Binding Dynamics

Azithromycin functions by binding to the 50S ribosomal subunit , specifically within the 23S rRNA of the peptide exit tunnel.[1] The binding affinity is heavily governed by the C5-desosamine sugar.[1]

  • Parent Interaction (Azithromycin): The 2'-OH of desosamine forms critical hydrogen bonds with Nucleotide A2058 (E. coli numbering).[1] The 3'-dimethylamino group interacts electrostatically.[1] The 4'-position (deoxy) typically resides in a hydrophobic pocket or a region with limited steric tolerance.[1]

  • Derivative Interaction (4'-Hydroxy): The introduction of a polar hydroxyl group (-OH) at the 4'-position alters this interaction landscape.[1]

    • Steric Penalty: The additional oxygen atom may introduce steric clashes with the tunnel wall residues (e.g., A2058/A2059 region).[1]

    • Entropic Cost:[1] Desolvation of the 4'-OH is required for binding, potentially reducing the free energy of binding (

      
      ) compared to the lipophilic parent.[1]
      
Mechanism Visualization

The following diagram illustrates the signaling and binding logic, contrasting the parent compound with the 4'-hydroxy derivative.

Azithromycin_MOA Azithromycin Azithromycin (Parent) Interaction_A Desosamine (C5 Sugar) Hydrophobic 4'-H Azithromycin->Interaction_A Contains Derivative This compound Interaction_B Mycaminose-like (C5 Sugar) Polar 4'-OH Derivative->Interaction_B Contains Ribosome 50S Ribosomal Subunit (23S rRNA Exit Tunnel) Binding_Site Binding Site: Nucleotides A2058 & A2059 Effect_A High Affinity Binding Protein Synthesis Inhibition Binding_Site->Effect_A Effective Blockade Effect_B Altered Affinity (Steric/Polarity Clash) Binding_Site->Effect_B Reduced Potency Interaction_A->Binding_Site Optimal Fit Interaction_B->Binding_Site Sub-optimal Fit Effect_A->Ribosome Mechanism Effect_B->Ribosome Mechanism

Figure 1: Comparative binding logic of Azithromycin vs. 4'-Hydroxy derivative at the ribosomal interface.[1]

Structure-Activity Relationship (SAR) Analysis

The 4'-hydroxy modification provides a "negative control" or "polarity probe" in macrolide design.[1]

The "Desosamine vs. Mycaminose" Rule

In 14-membered macrolides (e.g., Erythromycin), replacing desosamine with mycaminose (4'-OH) typically results in a 2-4 fold reduction in antibacterial potency against standard pathogens like S. aureus.[1]

  • Lipophilicity: The 4'-OH reduces the LogP (partition coefficient), making the molecule more hydrophilic.[1] This can impair passive diffusion across the bacterial cell membrane, particularly in Gram-negative organisms where azithromycin typically excels compared to erythromycin.[1]

  • Basicity: The pKa of the 3'-dimethylamino group may be slightly perturbed by the adjacent electron-withdrawing hydroxyl group, potentially affecting the protonation state required for ribosomal binding.[1]

Pharmacological Data Summary (Predicted vs. Parent)
ParameterAzithromycin (Parent)4'-Hydroxy DerivativeImpact Analysis
C5 Sugar DesosamineMycaminose-likePolarity Increase
LogP (Est.) ~3.0 - 4.0~2.5 - 3.0Reduced membrane permeability
Ribosome Affinity High (

)
Moderate/LowerSteric hindrance at 4'-position
Metabolic Stability High (Azalide ring)Moderate4'-OH is a site for Phase II conjugation (Glucuronidation)
Primary Utility Therapeutic APIReference Standard / MetaboliteEssential for impurity qualification

Experimental Protocols for Characterization

To validate the pharmacological activity and identity of this compound, the following self-validating protocols are recommended.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To quantify the antibacterial potency shift caused by the 4'-OH modification.[1]

  • Preparation:

    • Dissolve this compound (Reference Std) in DMSO to a stock concentration of 10 mg/mL.[1]

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Serial Dilution:

    • Perform 2-fold serial dilutions in a 96-well plate (Range: 64 µg/mL to 0.06 µg/mL).

    • Include Azithromycin (Parent) as a positive control.[1]

  • Inoculation:

    • Inoculate with S. aureus (ATCC 29213) and H. influenzae (ATCC 49247) at

      
       CFU/mL.[1]
      
  • Incubation:

    • Incubate at 37°C for 16-20 hours (ambient air).

  • Readout:

    • Determine MIC as the lowest concentration inhibiting visible growth.[1]

    • Validation Criteria: The MIC of the parent Azithromycin must fall within CLSI quality control ranges (e.g., 0.5 - 2 µg/mL for S. aureus).[1]

Protocol: High-Resolution Mass Spectrometry (HRMS) ID

Objective: To confirm the position of hydroxylation (Structural Proof).

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Method: ESI Positive Mode.

  • Fragmentation Logic:

    • Look for the specific cleavage of the sugar moieties.[1]

    • Parent Ion:

      
       m/z.[1]
      
    • Fragment Ions: Identify the neutral loss of the cladinose sugar (unchanged) vs. the modified desosamine.

    • Key Indicator: The desosamine fragment ion will show a mass shift of +16 Da (Oxygen) compared to the standard desosamine fragment (

      
       158 vs 174).[1]
      

Synthesis & Degradation Pathways[1]

Understanding the origin of this derivative is crucial for controlling it in drug substances.[1]

Synthesis_Path Azithromycin Azithromycin (API) Oxidation Oxidative Stress (P450 / Peroxides) Azithromycin->Oxidation Metabolism Hydroxy_Deriv This compound (Metabolite/Impurity) Oxidation->Hydroxy_Deriv Hydroxylation Synthetic Synthetic Route: Glycosylation with Mycaminose Synthetic->Hydroxy_Deriv Direct Synthesis

Figure 2: Origin pathways for this compound: Biological metabolism vs. Synthetic production.[1]

Synthetic Note: For research purposes, this compound is often synthesized by coupling the azithromycin aglycone with a protected mycaminose donor, rather than direct oxidation, to ensure regioselectivity.[1]

References

  • National Center for Biotechnology Information (2025). Azithromycin Compound Summary. PubChem.[1] Available at: [Link][1]

  • ChemSrc (2025). this compound - CAS 756825-20-4 Physicochemical Properties. Available at: [Link][1]

Sources

4'-alpha-hydroxy-azithromycin synonyms and nomenclature

[1][2][3]

Executive Summary & Nomenclature

4'-alpha-hydroxy-azithromycin is a structural derivative of Azithromycin where the desosamine sugar moiety is modified by hydroxylation at the 4'-position.[1][2][3] In standard macrolide nomenclature, the replacement of the 3,4,6-trideoxy-3-dimethylamino-D-xylo-hexose (desosamine) with a 3,6-dideoxy-3-dimethylamino-hexose (mycaminose) results in this specific analogue.[1][2][3]

This compound is critical in impurity profiling and metabolite identification (metabolite ID) studies during drug development, as macrolides are prone to oxidative metabolism by Cytochrome P450 enzymes.[1][2][3]

Synonyms and Identifiers

The following table consolidates the chemical nomenclature and registry data for accurate identification.

Identifier TypeValue / NameNotes
Common Name 4'-alpha-hydroxy-azithromycinDenotes stereochemistry at 4'-position.[1][2][3]
CAS Registry Number 756825-20-4 Primary identifier for the specific isomer.[1][2][3]
Chemical Synonym 6-O-Mycaminosyl AzithromycinIndicates the sugar exchange (Desosamine

Mycaminose).[1][2][3]
General Synonym 4'-Hydroxy AzithromycinOften used when stereochemistry is unspecified.[1][3]
Molecular Formula

One oxygen atom added to Azithromycin (

).[1][2][3][4]
Molecular Weight 764.99 g/mol +16 Da shift from Azithromycin (749.0 g/mol ).[1][2][3]

Structural Analysis & Logic

The core structural difference lies in the sugar attached to the C5 position of the aglycone ring (the 15-membered azalide ring).[1][2][3]

  • Azithromycin (Parent): Contains Desosamine (3,4,6-trideoxy-3-dimethylamino-D-xylo-hexose).[1][2][3][4][5] The 4'-position is a methylene (

    
    ) group.[1][2][3]
    
  • 4'-alpha-hydroxy-azithromycin: Contains Mycaminose (3,6-dideoxy-3-dimethylamino-D-glucose/mannose derivative).[1][2][3] The 4'-position bears a hydroxyl (

    
    ) group.[1][2][3][6]
    
Structural Causality Diagram

The following diagram illustrates the hierarchical relationship and the specific site of modification.

Azithromycin_StructureAzithromycinAzithromycin(Parent API)Aglycone15-MemberedAzalide RingAzithromycin->AglyconeCladinoseCladinose Sugar(C3 Position)Azithromycin->CladinoseDesosamineDesosamine Sugar(C5 Position)3,4,6-trideoxyAzithromycin->DesosamineHydroxyAzith4'-alpha-hydroxy-azithromycin(Impurity/Metabolite)Aglycone->HydroxyAzithCladinose->HydroxyAzithModificationHydroxylation(+ Oxygen)Desosamine->ModificationMetabolic/SyntheticOxidationMycaminoseMycaminose Sugar(C5 Position)3,6-dideoxy-4-hydroxyModification->MycaminoseMycaminose->HydroxyAzith

Figure 1: Structural derivation of 4'-alpha-hydroxy-azithromycin showing the transformation of the desosamine sugar moiety.[1][2][3]

Formation & Origin

Understanding the origin of 4'-alpha-hydroxy-azithromycin is essential for controlling it in pharmaceutical substances.[1][2][3]

  • Metabolic Pathway: In vivo, Azithromycin undergoes oxidative metabolism.[1][2][3] While N-demethylation (yielding Impurity A) and decladinosyl hydrolysis (yielding Impurity J) are primary pathways, hydroxylation of the desosamine ring is a documented Phase I metabolic route mediated by CYP3A4 enzymes.[1][2][3]

  • Synthetic Impurity: If the starting material (Erythromycin A) is produced via fermentation strains that incompletely reduce the sugar moieties, trace amounts of mycaminosyl-erythromycin analogues may carry through the semi-synthesis process to form the this compound analogue.[1][2][3]

Analytical Characterization Protocol

To positively identify this compound and distinguish it from other isobaric impurities (e.g., N-oxides), a high-resolution LC-MS/MS workflow is required.[1][2][3]

Method Principle

The protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1][2][3] The separation relies on the polarity difference introduced by the extra hydroxyl group (making the 4'-OH variant more polar than the parent), while MS/MS fragmentation confirms the location of the modification on the sugar ring rather than the aglycone.[1][2][3]

Step-by-Step Workflow

Step 1: Sample Preparation

  • Dissolve the sample (API or biological matrix) in 50:50 Acetonitrile:Ammonium Formate buffer (10 mM, pH 4.0).[1][2][3]

  • Target concentration: 10 µg/mL for impurity profiling.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).[1][2][3]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 6.5).[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Rationale: A mid-pH buffer is chosen because Azithromycin is basic; pH 6.5 improves peak shape while maintaining sufficient retention.[1][2][3]

Step 3: Mass Spectrometric Detection

  • Ionization: ESI Positive Mode (+).

  • Parent Ion Selection: Target

    
    765.5 
    
    
    .[1][2][3]
  • Fragmentation (MS2): Apply collision energy (20-35 eV).[1][2][3]

Data Interpretation (Self-Validating Logic)

To confirm the identity, you must observe specific fragment ions.[1][2][3] The mass shift (+16 Da) must be located on the desosamine-derived fragment.[1][2]

Fragment IonExpected m/z (Parent)Expected m/z (4'-OH Analog)Interpretation
Molecular Ion 749765 Confirms addition of Oxygen.[1][2][3]
Desosamine/Mycaminose 158174 CRITICAL: Confirms modification is on the amino sugar.[1][2][3]
Cladinose 159159Confirms neutral sugar is unchanged.[1][2][3]
Aglycone (approx) 416416Confirms macrocyclic ring is unchanged.[1][2][3]

Validation Check: If the

12
Analytical Logic Diagram

MS_LogicStartDetected Parent Ionm/z 765 (+16 Da)FragStepPerform MS/MS FragmentationStart->FragStepCheckSugarCheck Amino-Sugar FragmentFragStep->CheckSugarResultAFragment m/z 174(+16 Da shift)CheckSugar->ResultAShift ObservedResultBFragment m/z 158(No shift)CheckSugar->ResultBNo ShiftConclusionACONFIRMED:This compound(Mycaminose moiety)ResultA->ConclusionAConclusionBREJECTED:Hydroxylation on Aglyconeor N-Oxide (Impurity L)ResultB->ConclusionB

Figure 2: Decision tree for mass spectrometric identification of 4'-hydroxy-azithromycin.

References

  • Chemsrc . (2025).[1][2][3] this compound - CAS 756825-20-4.[2][3] Retrieved from [Link][1][2]

  • National Center for Biotechnology Information (NCBI) . (2025).[1][2][3] Azithromycin Compound Summary. PubChem.[1][2][7] Retrieved from [Link][1][2][3][7]

  • European Pharmacopoeia (EP). Azithromycin Monograph: Impurity Profiling. (General reference for standard impurity codes A-L).

Methodological & Application

Application Note: Preparation of 4'-Hydroxy Azithromycin Reference Standard Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the validated procedure for preparing a high-purity stock solution of 4'-Hydroxy Azithromycin , a critical metabolite and process-related impurity of the macrolide antibiotic Azithromycin.[1][2][3] Accurate preparation of this reference standard is essential for establishing system suitability in HPLC/LC-MS assays, quantifying impurities in drug substances, and conducting ADME (Absorption, Distribution, Metabolism, Excretion) studies.[1][2][3][4]

Key Technical Constraint: Macrolides are acid-labile and prone to degradation via hydrolysis of the cladinose sugar.[2][3] This protocol utilizes neutral, high-grade organic solvents to ensure solution stability and prevent chemically induced degradation during preparation.[1][2][3]

Compound Profile & Properties

Understanding the physicochemical properties of the analyte is the first step in designing a robust protocol.[3]

PropertySpecification
Compound Name This compound
CAS Number 756825-20-4
Molecular Formula C₃₈H₇₂N₂O₁₃
Molecular Weight 764.98 g/mol
Solubility Soluble in Methanol, Acetonitrile, Ethanol; Practically insoluble in water.[1][2][3][4]
pKa Basic (Amine groups); sensitive to acidic pH (< pH 4.0).[4]
Hygroscopicity Moderate; often supplied as a hydrate or amorphous solid requiring water correction.

Materials & Equipment

Reagents
  • Reference Standard: this compound (Purity > 95% by HPLC).[1][2][3][4] Ensure the Certificate of Analysis (CoA) is available for potency calculations.

  • Solvent A (Primary Dissolution): Methanol (LC-MS Grade).[1][2][3][4]

    • Rationale: Methanol provides excellent solubility for polar macrolide derivatives and is compatible with most Reverse Phase (RP) mobile phases.[4]

  • Solvent B (Diluent - Optional): Acetonitrile : Ammonium Phosphate Buffer pH 10 (if immediate mobile phase compatibility is required).[1][2][3][4]

Instrumentation
  • Analytical Balance: Readability of 0.01 mg (X.XXXXX g).

  • Vortex Mixer: Variable speed.

  • Ultrasonic Bath: Temperature controlled (maintained < 25°C).

  • Glassware: Low-actinic (amber) volumetric flasks (Class A) to protect from photodegradation.

Pre-Formulation Calculations (Critical)

Reference standards are rarely 100% pure. You must correct for the As-Is Potency , which accounts for chromatographic purity, water content (Karl Fischer), and residual solvents.[1][2][3][4]

Formula:


[1][2][3][4]

Where:

  • 
     = Amount of powder to weigh (mg)
    
  • 
     = Desired final concentration (mg/mL)
    
  • 
     = Volume of the volumetric flask (mL)[2][3][4]
    
  • 
     = Potency factor (decimal) derived from CoA.[1][2][3][4]
    

Example Calculation:

  • Target Conc: 1.0 mg/mL[2][3]

  • Volume: 10 mL

  • CoA Data: Purity (98.5%), Water (2.1%), Residual Solvent (0.5%).[3][4]

  • Potency (

    
    ): 
    
    
    
    [1][2][3][4]
  • Mass to Weigh:

    
    [1][2][3][4]
    

Experimental Protocol

Step 1: Environmental Control & Weighing

Macrolides can be susceptible to static charge, making weighing difficult.[4]

  • Equilibrate the standard container to room temperature for 30 minutes before opening to prevent condensation.

  • Use an anti-static gun or ionizer on the weighing boat if the powder appears "fly-away."[3]

  • Weigh the calculated amount (

    
    ) into a clean, dry weighing boat.[4] Record the exact weight to 0.01 mg precision.
    
Step 2: Quantitative Transfer[2][3]
  • Place a glass funnel into a 10 mL Amber Volumetric Flask .

  • Carefully transfer the powder into the flask.

  • Rinse the weighing boat 3 times with small volumes (~1 mL) of Methanol (LC-MS Grade) to ensure complete transfer.[3][4]

Step 3: Dissolution[2][3]
  • Fill the flask to approximately 60% volume with Methanol.

  • Swirl gently to wet the solids.

  • Sonicate for 2-5 minutes.

    • Warning: Monitor temperature.[5] Heat degrades Azithromycin derivatives. If the bath warms up, add ice.

  • Inspect visually. The solution must be perfectly clear and particle-free.[2][3]

Step 4: Final Dilution & Mixing[2][7]
  • Allow the solution to return to room temperature (sonication generates heat, expanding the solvent).

  • Dilute to volume with Methanol. Meniscus bottom must touch the calibration line.

  • Stopper and invert the flask 10-15 times to ensure homogeneity.

Step 5: Aliquoting & Storage[1][2][3]
  • Filter the solution through a 0.22 µm PTFE syringe filter if used immediately for HPLC (to remove potential particulate contaminants from packaging).

  • Aliquot into amber HPLC vials or cryovials (e.g., 1 mL each).

  • Labeling: Name, Concentration, Solvent, Preparation Date, Expiration Date, Chemist Initials.

Workflow Visualization

G start START: Reference Standard Preparation calc Calculate Mass Correction (Account for Water/Purity) start->calc weigh Weigh Standard (Anti-static precautions) calc->weigh Target: 1.0 mg/mL transfer Quantitative Transfer to Amber Volumetric Flask weigh->transfer dissolve Dissolve in Methanol (Sonicate < 5 mins, Cold) transfer->dissolve LC-MS Grade MeOH dilute Dilute to Volume (Equilibrate Temp first) dissolve->dilute qc QC Check (Visual + HPLC Purity) dilute->qc qc->dissolve Fail (Undissolved) store Storage (-20°C, Amber Vials) qc->store Pass

Figure 1: Logical workflow for the preparation of this compound stock solution, emphasizing temperature control and purity correction.

Quality Control & Stability

System Suitability Check

Before using the stock for critical assays, verify its integrity:

  • Chromatographic Purity: Inject the stock (diluted to working concentration) onto an HPLC system. The this compound peak should account for >95% of the total area.[2][3]

  • Retention Time Confirmation: Compare against a known Azithromycin parent standard. The 4'-hydroxy derivative is more polar and should elute earlier than Azithromycin in Reverse Phase (C18) chromatography.[2][3][4]

Stability Profile
ConditionStability EstimateRecommendation
Room Temp (25°C) < 24 HoursUse immediately or refrigerate.
Refrigerated (4°C) 1 WeekSuitable for active working solutions.
Frozen (-20°C) 3-6 MonthsRecommended for Stock. Avoid freeze-thaw cycles.[1][2][3][4]

Note: Azithromycin derivatives are prone to degradation in acidic media. Ensure any diluents used for working standards are buffered to pH > 6.0.

References

  • European Pharmacopoeia (Ph.[6] Eur.) . Azithromycin Monograph 01/2017:1484. European Directorate for the Quality of Medicines (EDQM).[4] [1][2][3][4]

  • United States Pharmacopeia (USP) . Azithromycin: USP Monograph. USP-NF.[1][2][3][7] [1][2][3][4]

  • Refsyn Biosciences . This compound Reference Standard Specifications. [2][3][4]

  • National Center for Biotechnology Information . Azithromycin Compound Summary. PubChem.[6][7] [1][2][3][4]

  • Chemsrc . This compound CAS 756825-20-4 Physicochemical Properties.

Sources

Troubleshooting & Optimization

Improving baseline noise in 4'-Hydroxy Azithromycin LC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Baseline Noise & Sensitivity Ticket ID: #AZI-OH-404 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Signal-to-Noise Battlefield

Welcome to the Technical Support Center. You are likely experiencing high baseline noise, ghost peaks, or poor sensitivity (S/N < 10) for 4'-Hydroxy Azithromycin .

As a macrolide metabolite, this analyte presents a "perfect storm" of analytical challenges:

  • High Basicity (pKa > 8.5): It adheres stubbornly to silanols (tailing peaks) and metal surfaces (carryover).

  • Lipophilicity: It co-elutes with endogenous phospholipids, leading to ion suppression and elevated baselines.

  • Protonation Competition: In ESI(+), it competes with solvent clusters and matrix components.

This guide is not a generic checklist. It is a causal troubleshooting system designed to isolate and eliminate the source of your noise.

Module 1: Chemical Noise (Solvents & System Hygiene)

User Query: "My baseline is high even when injecting blanks. Is it the column or the solvent?"

The Diagnostic Logic

Baseline noise in LC-MS is often "Chemical Noise"—ions generated by impurities in the mobile phase or system contamination. Macrolides are "sticky," meaning previous injections can leach out slowly, raising the background.

Troubleshooting Protocol
VariableRecommendationThe "Why" (Causality)
Water Quality 18.2 MΩ·cm (freshly drawn)Stored water absorbs organic volatiles from the air, creating a "carpet" of background ions in ESI.
Buffer Selection 10 mM Ammonium Formate (pH ~4.0)Ammonium ions (

) suppress sodium adducts (

), forcing the signal into the protonated state (

). Sodium adducts split your signal and increase noise.
Organic Modifier Acetonitrile (LC-MS Grade)Methanol often produces higher chemical background noise in ESI(+) compared to Acetonitrile for macrolides.
System Flushing 50:50 Isopropanol:AcetoneAzithromycin binds to stainless steel. A standard MeOH wash is insufficient. Stronger solvents are required to strip the "memory effects" from the flow path.
FAQ: Why not use high pH?

Q: Azithromycin is basic. Shouldn't I use high pH (Ammonium Hydroxide) to suppress ionization in solution and improve peak shape? A: While high pH (pH 10) keeps the molecule neutral and improves retention/shape on hybrid columns, it often increases baseline noise because the silica in the column (even hybrid) can dissolve slightly, and the mobile phase itself absorbs CO2, causing drift. For maximum S/N, acidic conditions (Formic acid/Ammonium Formate) are preferred for stable ionization in the source.

Module 2: Sample Preparation (The Matrix Effect)

User Query: "I see a huge hump in the baseline around the retention time of my analyte. What is it?"

The "Phospholipid" Trap

If you are using Protein Precipitation (PPT) , you are injecting phospholipids.[1] Phospholipids (PLs) are the silent killers of LC-MS sensitivity. They elute late, often wrapping around to the next injection, causing a variable, high baseline.

The Solution: Switch to LLE or HybridSPE

Do not use PPT. Use Liquid-Liquid Extraction (LLE) .[2]

LLE Protocol for Macrolides:

  • Alkalize: Add 50 µL of 0.5 M NaOH to 200 µL plasma (pH > 10 drives Azithromycin into organic phase).

  • Extract: Add 1 mL MTBE (Methyl tert-butyl ether) .

  • Vortex/Centrifuge: 10 mins / 4000 rpm.

  • Transfer: Top organic layer to clean tube.

  • Dry & Reconstitute: Evaporate under

    
    ; reconstitute in Mobile Phase A.
    

Visualizing the Workflow:

SamplePrep Start High Baseline / Ion Suppression Decision Current Method? Start->Decision PPT Protein Precipitation (PPT) Decision->PPT Using MeOH/ACN LLE Liquid-Liquid Extraction (LLE) Decision->LLE Using MTBE/Ethyl Acetate Result_PPT Result: Phospholipids Remain High Baseline Noise PPT->Result_PPT Result_LLE Result: Clean Extract Improved S/N LLE->Result_LLE Result_PPT->LLE Corrective Action

Caption: Figure 1. Decision matrix for sample preparation. PPT is discouraged due to phospholipid retention.

Module 3: Chromatography & Column Chemistry

User Query: "My peak is tailing. Tailing peaks lower the peak height and get lost in the noise."

The Mechanism: Silanol Activity

This compound has amine groups that interact with free silanols (


) on the silica support. This secondary interaction causes tailing.
Optimization Table
ComponentSpecificationReason
Column Phase C18 with Polar End-capping Standard C18 leaves silanols exposed. Use a column like Waters XBridge or Phenomenex Kinetex EVO designed for high pH stability or extensive end-capping.
Guard Column Mandatory Macrolides permanently adsorb to the head of the column over time. A guard column prevents this "chemical noise" source from bleeding into the MS.
Gradient Steep Ramp (e.g., 5% to 95% B in 3 min)Macrolides are hydrophobic. They need high organic content to elute sharply. A shallow gradient broadens the peak, reducing S/N.

Module 4: Mass Spectrometry Parameters

User Query: "I have optimized the LC, but the signal is still jittery."

Critical Parameter: Dwell Time

In MRM (Multiple Reaction Monitoring), the "Dwell Time" is how long the detector "listens" for your specific ion.

  • Too Short (< 10ms): Electronic noise dominates; the signal looks "grassy."

  • Too Long (> 100ms): You miss data points across the peak (need >15 points/peak).

Recommendation: Calculate dwell time based on peak width.



For a 6-second peak and 2 transitions, aim for 100-150 ms  dwell time.
Source Parameters (ESI+)
  • Desolvation Temp: High (450°C - 550°C). Macrolides are large molecules; they need heat to desolvate fully. Incomplete desolvation creates high low-frequency noise.

  • Cone Voltage: Optimize specifically for the 4'-OH metabolite. It may differ from the parent Azithromycin due to the stability of the hydroxyl group.

Summary Troubleshooting Workflow

Use this logic flow to isolate your issue systematically.

Troubleshooting Start START: High Baseline Noise Step1 Inject Pure Solvent Blank Start->Step1 Decision1 Noise Present? Step1->Decision1 SystemIssue System Contamination Action: Flush Lines (IPA/Acetone) Change Solvents Decision1->SystemIssue Yes Step2 Inject Extracted Matrix Blank Decision1->Step2 No Decision2 Interference at RT? Step2->Decision2 MatrixIssue Matrix Effect (Phospholipids) Action: Switch from PPT to LLE Decision2->MatrixIssue Yes Step3 Check Peak Shape (Standard) Decision2->Step3 No Decision3 Tailing > 1.5? Step3->Decision3 ColumnIssue Silanol Interaction Action: Change Column/Add Buffer Decision3->ColumnIssue Yes Success Baseline Optimized Decision3->Success No

Caption: Figure 2. Systematic fault tree analysis for isolating baseline noise sources.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Filist, M., et al. (2014). "Simplified LC-MS/MS method enabling the determination of azithromycin in human plasma after a low 100 mg dose administration." Journal of Pharmaceutical and Biomedical Analysis, 100, 184-189.[3] [Link]

  • Chambers, E., et al. (2007). "Systematic development of a method for the determination of pharmaceutical compounds in biological fluids by LC-MS/MS." Journal of Chromatography B, 852(1-2), 22-34. (Focus on Phospholipid Removal). [Link]

  • Dolan, J. W. (2013). "LC Troubleshooting: Baseline Noise." LCGC North America. [Link]

Sources

Technical Support Center: 4'-Hydroxy Azithromycin Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of 4'-Hydroxy Azithromycin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low recovery rates, during the quantification of this primary metabolite. As your dedicated application scientist, my goal is to provide not just solutions, but a foundational understanding of the physicochemical principles governing your assay's performance.

This document is structured as a series of frequently asked questions (FAQs) that directly address common failure points in the analytical workflow. We will delve into the causality behind each experimental step, empowering you to build robust and self-validating protocols.

Part 1: Foundational Troubleshooting & Analyte Stability

This section addresses the most common overarching issues that can lead to low recovery: analyte stability and the initial diagnostic approach. Understanding the inherent properties of this compound is the first step to a successful assay.

Q1: My recovery for this compound is consistently low (<50%). Where should I even begin to troubleshoot?

A1: Low recovery is a classic, multi-faceted problem in bioanalysis. Before diving into specific extraction parameters, it's crucial to systematically diagnose where the analyte is being lost. The primary culprits are typically: (1) Analyte Degradation , (2) Inefficient Extraction , and (3) Matrix Effects suppressing the analytical signal.

The most effective initial step is to perform a recovery experiment that differentiates between losses during sample preparation and signal suppression during analysis. You must compare the analytical response of:

  • Sample A: Blank matrix spiked with this compound before the extraction process.

  • Sample B: Blank matrix extract spiked with this compound after the extraction process.

  • Sample C: Analyte in a neat solution (e.g., mobile phase) at the same final concentration.

By comparing the results, you can isolate the problem:

  • Extraction Recovery (%) = (Peak Area of A / Peak Area of B) * 100

  • Matrix Effect (%) = (Peak Area of B / Peak Area of C) * 100

If your Extraction Recovery is low, the issue lies within your sample preparation (e.g., LLE, SPE). If the Matrix Effect calculation shows significant suppression (<85% or >115%), your LC-MS/MS method needs optimization.[1][2] This foundational experiment will guide your efforts efficiently.

Below is a logical workflow to begin your troubleshooting process.

G start Start: Low Recovery Observed exp_setup Perform Recovery & Matrix Effect Experiment (Pre-Spike vs. Post-Spike) start->exp_setup check_recovery Is Extraction Recovery <85%? exp_setup->check_recovery check_matrix Is Matrix Effect outside 85-115%? check_recovery->check_matrix No troubleshoot_extraction Focus on Sample Prep: - pH Adjustment - LLE Solvent Choice - SPE Sorbent/Method check_recovery->troubleshoot_extraction Yes troubleshoot_lcms Focus on LC-MS/MS: - Chromatographic Separation - Ion Source Parameters - Check for Ion Suppression check_matrix->troubleshoot_lcms Yes check_stability Investigate Analyte Stability (Degradation during processing?) check_matrix->check_stability No troubleshoot_extraction->check_stability troubleshoot_lcms->check_stability stability_issue Implement Protective Measures: - Control pH & Temperature - Use Antioxidants - Protect from Light check_stability->stability_issue Yes resolved Problem Resolved check_stability->resolved No stability_issue->resolved

Caption: Initial troubleshooting decision tree.

Q2: How does the stability of this compound impact my results, and how can I mitigate degradation?

A2: The stability of your analyte is paramount and often an overlooked source of low recovery. Azithromycin and its metabolites are known to be unstable under certain conditions.

  • pH Sensitivity: Azithromycin is unstable in acidic media.[3][4] Its degradation is pH-dependent, with maximum stability observed around pH 6.3.[5] While some degradation occurs at neutral pH, it accelerates in strongly acidic or basic conditions.[6][7] The addition of a hydroxyl group in this compound can further influence its stability profile. Causality: Acid-catalyzed hydrolysis of the glycosidic bonds or the macrolactone ring is a primary degradation pathway.

  • Oxidative & Photochemical Instability: Macrolides can be susceptible to oxidation.[8] Furthermore, azithromycin has been shown to degrade under UV light.[6][9]

Field-Proven Mitigation Strategies:

  • Maintain pH Control: Keep your samples, standards, and extracts in a buffered solution, ideally between pH 6.0 and 7.0, throughout the process. Avoid prolonged exposure to strong acids or bases.

  • Control Temperature: Process samples on ice and store them at appropriate temperatures (e.g., -70°C for long-term). Perform freeze-thaw stability tests to confirm your handling procedures are not causing degradation.[2]

  • Protect from Light: Use amber vials or work under reduced light conditions to prevent photodegradation.[10]

  • Consider Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant like ascorbic acid to the sample collection tubes or during homogenization may be beneficial.[10]

Part 2: Optimizing Sample Extraction

Sample extraction is the most common stage for analyte loss. The key challenge with this compound is its increased polarity compared to the parent drug, which necessitates careful method design.

Q3: My Liquid-Liquid Extraction (LLE) recovery is poor. How do I select the right solvent and pH?

A3: LLE separates compounds based on their differential solubility in two immiscible liquids. For a basic compound like this compound, the goal is to neutralize it to increase its solubility in the organic phase.

The Causality of pH and Solvent Choice:

  • pH Adjustment: this compound contains basic nitrogen atoms. To extract it from an aqueous matrix (like plasma) into an organic solvent, you must shift the equilibrium from the ionized (water-soluble) form to the neutral (organic-soluble) form. This is achieved by raising the pH of the aqueous sample to at least 2 units above the pKa of the analyte's basic functional groups.

  • Solvent Polarity: The added hydroxyl group makes the metabolite more polar than Azithromycin (LogP ≈ 4.0).[4] Therefore, a highly non-polar solvent like hexane will be ineffective. You need a solvent with sufficient polarity to attract the metabolite but that remains immiscible with water.

Extraction SolventPolarity IndexSuitability for this compound
n-Hexane0.1Poor: Too non-polar. Will not efficiently extract the polar metabolite.
Toluene2.4Moderate: May work, but better options exist.
Methyl-tert-butyl ether (MTBE)2.5Good: A common choice for moderately polar basics. Has been used successfully for Azithromycin extraction.[11]
Diethyl Ether2.8Good: Similar to MTBE but more volatile and prone to peroxide formation.
Dichloromethane (DCM)3.1Good: Effective but can form emulsions and has environmental/safety concerns.
Ethyl Acetate4.4Excellent: Often a great choice for more polar compounds, but has some water miscibility.

Protocol: LLE Optimization

  • Spike: Spike known-concentration quality control (QC) samples into blank plasma.

  • pH Adjustment: Aliquot the spiked plasma and adjust the pH. Test a range, for example, pH 9.0, 10.0, and 11.0, using a buffer like ammonium hydroxide or potassium carbonate.[11]

  • Solvent Test: For each pH level, perform the extraction with different solvents (e.g., MTBE, Ethyl Acetate). Use a consistent solvent-to-sample ratio (e.g., 5:1).

  • Extraction: Vortex vigorously for 2-5 minutes, then centrifuge to separate the layers.

  • Evaporation & Reconstitution: Carefully transfer the organic layer to a clean tube, evaporate to dryness under nitrogen, and reconstitute in a mobile phase-compatible solvent.[12]

  • Analysis: Analyze the samples by LC-MS/MS and determine which pH/solvent combination yields the highest recovery.

Q4: I'm using Solid-Phase Extraction (SPE), but my recovery is still low. Am I using the right sorbent?

A4: SPE can provide cleaner extracts than LLE, but it is highly dependent on choosing the correct sorbent chemistry.[13][14] Given that this compound is a polar, basic compound, a standard C18 reversed-phase sorbent may not be optimal.

The Causality of Sorbent Selection:

  • Reversed-Phase (e.g., C18, C8): These sorbents retain analytes via hydrophobic interactions. The polar hydroxyl group on your metabolite reduces its hydrophobicity, potentially leading to poor retention, especially if the sample is loaded in a solution with even a small amount of organic solvent. The analyte may simply "break through" during the loading step.

  • Mixed-Mode Cation Exchange (e.g., WCX, SCX): This is often the superior choice. These sorbents offer dual retention mechanisms: hydrophobic interaction from a carbon backbone and ionic interaction from a negatively charged functional group (e.g., carboxylate for weak cation exchange - WCX). By adjusting the pH, you can control these interactions very specifically.

Recommended SPE Sorbent Strategies

Sorbent TypeRetention MechanismRecommended Use for this compound
C18 (Reversed-Phase)HydrophobicUse with caution. Requires aqueous loading conditions (pH > pKa) to retain the neutral form. Prone to breakthrough.
Hydrophilic-Lipophilic Balanced (HLB)Hydrophilic/HydrophobicGood. A water-wettable polymer that offers better retention for polar analytes than C18. A robust starting point.
Weak Cation Exchange (WCX)Hydrophobic + Weak IonicExcellent. The "load-wash-elute" strategy can be highly specific, providing very clean extracts.
Strong Cation Exchange (SCX)Hydrophobic + Strong IonicPotentially useful. Elution can require very strong bases or high salt concentrations, which may not be ideal for MS compatibility.

Below is a diagram illustrating a typical mixed-mode cation exchange SPE workflow, which is highly effective for basic compounds like this compound.

G cluster_spe Mixed-Mode Cation Exchange (WCX) SPE Workflow condition 1. Condition (Methanol) Activates hydrophobic chains equilibrate 2. Equilibrate (Aqueous Buffer, pH ~6-7) Primes for sample loading condition->equilibrate load 3. Load Sample (Sample at pH ~6-7) Analyte retains by hydrophobic and weak ionic interaction equilibrate->load wash1 4. Wash 1 (Aqueous Buffer, pH ~6-7) Removes polar interferences load->wash1 wash2 5. Wash 2 (Methanol) Removes non-polar interferences wash1->wash2 elute 6. Elute (Organic + Acid/Base) Disrupts ionic & hydrophobic bonds wash2->elute caption SPE workflow for this compound.

Caption: SPE workflow for this compound.

Protocol: Developing a WCX SPE Method

  • Condition: Pass 1 mL of methanol through the cartridge to activate the C18 chains.[15]

  • Equilibrate: Pass 1 mL of a weak buffer (e.g., 20 mM ammonium acetate, pH 6.5) to prepare the sorbent for the sample.

  • Load: Adjust your sample pH to ~6.5 and load it onto the cartridge. At this pH, the basic analyte will be protonated (positive charge) and will bind to the negatively charged WCX functional group.

  • Wash:

    • Wash with 1 mL of the equilibration buffer to remove polar, water-soluble matrix components.

    • Wash with 1 mL of methanol to remove lipids and other non-polar interferences that are bound hydrophobically. The analyte will remain bound ionically.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, breaking the ionic bond and releasing it from the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate and reconstitute in mobile phase for analysis.

Part 3: LC-MS/MS Analysis

Even with perfect extraction, issues during the final analysis can lead to perceived low recovery.

Q5: My extraction recovery seems fine, but my signal is still low and variable. Could my LC-MS/MS method be the problem?

A5: Absolutely. This points towards matrix effects, where co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts) suppress or enhance the ionization of your analyte in the mass spectrometer source.[1][16] High-efficiency extraction is the first line of defense, but chromatographic separation is key to resolving your analyte from these interferences.

Key Considerations for LC-MS/MS:

  • Chromatography: Ensure your analyte is chromatographically separated from the "void volume" where most matrix components elute. If your peak is very early, it is likely being suppressed. Consider:

    • Alternative Columns: For a polar metabolite, a standard C18 column might provide little retention. A column with a polar-embedded phase or using Hydrophilic Interaction Chromatography (HILIC) could provide better retention and separation from matrix interferences.

    • Gradient Optimization: Employ a shallower gradient to increase the separation between your analyte and any interfering peaks.

  • Ionization: Azithromycin and its metabolites ionize well in positive electrospray ionization (ESI+) mode.[11] Ensure your source parameters (e.g., gas flows, temperature, capillary voltage) are optimized specifically for this compound to achieve maximum signal.

  • Internal Standard: The use of a stable isotope-labeled (SIL) internal standard (e.g., this compound-d3) is the gold standard. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, thereby correcting for any signal variability and improving accuracy and precision. If a SIL-IS is not available, a structural analog can be used, but it must be proven to behave similarly.

By systematically addressing stability, optimizing extraction with the analyte's polarity in mind, and mitigating matrix effects through robust chromatography, you can successfully troubleshoot and resolve issues of low recovery for this compound.

References

  • Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H 2 O 2 under Ultraviolet Irradiation. MDPI. [Link]

  • pH-Dependent Stability of Azithromycin in Aqueous Solution and Structure Identification of Two New Degradation Products. ResearchGate. [Link]

  • Degradation products of azithromycin, and methods for their identification.
  • A Review on Analytical Methods for Determination of Azithromycin. Ibn AL-Haitham Journal For Pure and Applied Science. [Link]

  • Analysis of Azithromycin using Hydrophilic Interaction Chromatography with LC-MS Compatible Mobile Phases. Waters Corporation. [Link]

  • Stability study of azithromycin in ophthalmic preparations. SciELO. [Link]

  • Simplified LC-MS/MS method enabling the determination of azithromycin in human plasma after a low 100 mg dose administration. ResearchGate. [Link]

  • Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. National Institutes of Health (NIH). [Link]

  • Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. National Institutes of Health (NIH). [Link]

  • Azithromycin PubChem CID 447043. National Institutes of Health (NIH). [Link]

  • pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products. PubMed. [Link]

  • Azithromycin extraction from municipal wastewater and quantitation using liquid chromatography/mass spectrometry. PubMed. [Link]

  • Sample preparation for polar metabolites in bioanalysis. SciSpace. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health (NIH). [Link]

  • Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PLOS ONE. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]

  • Determination of Azithromycin in Biological Samples by LLLME Combined with LC. ResearchGate. [Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • A new HPLC method for azithromycin quantitation. ResearchGate. [Link]

  • Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate. [Link]

  • Development and Validation of a High-Precision LC-MS/MS Method for the Quantification of Azithromycin in Human Plasma Using Imipramine. Preprints.org. [Link]

  • Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes. Metabolites. [Link]

  • Determination of Gentamicin: Development and Validation of a Sensitive UPLC-MS/MS Assay According to the European Medicines Agency Guideline. MDPI. [Link]

  • Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. National Institutes of Health (NIH). [Link]

  • How Can We Improve Our Solid Phase Extraction Processes?. SCION Instruments. [Link]

  • AZITHROMYCIN Product Monograph. Pfizer. [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc.. [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Mitigating Matrix Effects in the Bioanalysis of Azithromycin and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Azithromycin and its metabolites in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting strategies for overcoming the common challenge of matrix effects in LC-MS/MS analysis. The information presented here is grounded in established scientific principles and regulatory expectations to ensure the integrity and reliability of your bioanalytical data.

Introduction to Matrix Effects in Azithromycin Analysis

The quantitative analysis of Azithromycin and its metabolites in plasma is crucial for pharmacokinetic and toxicokinetic studies.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[2][3][4] However, the complex nature of plasma can lead to significant matrix effects, which are the alteration of analyte ionization efficiency by co-eluting endogenous components.[5] This can manifest as ion suppression or enhancement, leading to inaccurate and imprecise results.[6]

This guide will provide a structured approach to understanding, identifying, and mitigating matrix effects in your Azithromycin bioanalysis workflows.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding matrix effects in the analysis of Azithromycin and its metabolites.

Q1: What are the primary sources of matrix effects in plasma analysis of Azithromycin?

A1: The primary sources of matrix effects in plasma are phospholipids and salts.[7][8] Phospholipids, being abundant in plasma membranes, are often co-extracted with the analytes and can cause significant ion suppression in the electrospray ionization (ESI) source. Salts can also alter the droplet formation and evaporation process in the ESI source, leading to signal instability.

Q2: Why is it important to use a stable isotope-labeled internal standard (SIL-IS)?

A2: A SIL-IS, such as Azithromycin-d5, is the gold standard for compensating for matrix effects.[3][4] Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization suppression or enhancement. This allows for accurate correction of the analyte signal, leading to more reliable quantification.

Q3: What are the regulatory expectations for assessing matrix effects?

A3: Regulatory agencies like the FDA and EMA require a thorough evaluation of matrix effects during bioanalytical method validation.[5] This typically involves assessing the matrix factor (MF) in at least six different lots of plasma to ensure that the method is not susceptible to variability between individual subjects. The coefficient of variation (%CV) of the IS-normalized MF should be within 15%.

Q4: Which sample preparation technique is best for minimizing matrix effects for Azithromycin?

A4: The choice of sample preparation technique depends on the specific requirements of the assay, such as the desired limit of quantification and throughput.

  • Solid-Phase Extraction (SPE) is often considered the most effective technique for removing phospholipids and other interfering components, providing the cleanest extracts.[2][3][4]

  • Liquid-Liquid Extraction (LLE) can also be effective but may require more optimization to achieve high recovery for polar metabolites.

  • Protein Precipitation (PPT) is the simplest and fastest method, but it is generally less effective at removing phospholipids and may result in more significant matrix effects.[9]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues related to matrix effects during the analysis of Azithromycin and its metabolites.

Issue 1: Significant Ion Suppression or Enhancement Observed

Symptoms:

  • Low analyte response even at high concentrations.

  • Inconsistent peak areas for quality control (QC) samples.

  • High variability in the internal standard signal across a batch.

Troubleshooting Workflow:

start Ion Suppression/Enhancement Detected q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the sample preparation method effective at removing phospholipids? a1_yes->q2 sol1 Implement a SIL-IS (e.g., Azithromycin-d5). This is the most effective way to compensate for matrix effects. a1_no->sol1 end_node Re-evaluate Matrix Effect sol1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the chromatography separating the analyte from the early-eluting matrix components? a2_yes->q3 sol2 Optimize sample preparation. Consider switching to SPE or using a phospholipid removal plate. a2_no->sol2 sol2->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end_node sol3 Optimize the LC gradient. Increase the initial aqueous portion of the gradient to allow polar interferences to elute before the analyte. a3_no->sol3 sol3->end_node

Caption: Troubleshooting workflow for ion suppression/enhancement.

Issue 2: Poor Recovery of Azithromycin or its Metabolites

Symptoms:

  • Low analyte peak areas in extracted samples compared to unextracted standards.

  • Inability to reach the desired lower limit of quantification (LLOQ).

Troubleshooting Steps:

  • Evaluate the Sample Preparation Method:

    • For SPE:

      • Problem: Incomplete retention on the sorbent.

      • Solution: Ensure the pH of the loading solution is appropriate for the analyte's pKa. For Azithromycin (a basic compound), a higher pH will ensure it is neutral and retains well on a reverse-phase sorbent.

      • Problem: Incomplete elution from the sorbent.

      • Solution: Optimize the elution solvent. A stronger organic solvent or the addition of a modifier (e.g., a small amount of acid or base) may be necessary.

    • For LLE:

      • Problem: Poor partitioning of polar metabolites into the organic phase.

      • Solution: Adjust the pH of the aqueous phase to neutralize the analytes and increase their hydrophobicity. Consider using a more polar extraction solvent or a salting-out agent.

  • Assess Analyte Stability:

    • Problem: Degradation of metabolites during sample processing.

    • Solution: Perform stability experiments at each step of the sample preparation process (e.g., bench-top, freeze-thaw, and in-autosampler stability). If instability is observed, minimize processing times and keep samples at a low temperature.

Issue 3: High Variability in Results

Symptoms:

  • High %CV for QC samples within and between analytical runs.

  • Inconsistent IS response.

Troubleshooting Steps:

  • Investigate the Internal Standard:

    • Problem: The IS is not tracking the analyte's behavior.

    • Solution: If not already using one, switch to a SIL-IS. If a SIL-IS is already in use, ensure its concentration is appropriate and that it is added to all samples, standards, and QCs at the same point in the workflow.

  • Review Sample Collection and Handling:

    • Problem: Inconsistent sample quality (e.g., hemolysis).

    • Solution: Hemolyzed samples can introduce additional matrix components. It is important to assess the impact of hemolysis during method validation. If it is found to affect the assay, establish clear criteria for sample acceptance.

  • Optimize Chromatographic Conditions:

    • Problem: Poor peak shape or co-elution with interfering peaks.

    • Solution: Adjust the mobile phase composition, gradient profile, or column chemistry to improve peak shape and resolution from matrix interferences.[2]

Experimental Protocols

The following are detailed protocols for common sample preparation techniques for the analysis of Azithromycin and its metabolites in plasma.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is designed for the efficient removal of phospholipids and other matrix components.

Materials:

  • Mixed-mode or polymeric reverse-phase SPE cartridges.

  • Plasma samples, calibration standards, and QC samples.

  • Internal standard solution (e.g., Azithromycin-d5).

  • Methanol, Acetonitrile (ACN), Water (HPLC grade).

  • Ammonium hydroxide and Formic acid.

Workflow:

start Start: Plasma Sample step1 Add Internal Standard start->step1 step2 Pre-treat Sample (e.g., dilute with aqueous buffer) step1->step2 step4 Load Sample step2->step4 step3 Condition SPE Cartridge (Methanol followed by Water) step3->step4 step5 Wash Cartridge (e.g., with a weak organic/aqueous mix) step4->step5 step6 Elute Analytes (e.g., with a strong organic solvent, possibly with a pH modifier) step5->step6 step7 Evaporate Eluate step6->step7 step8 Reconstitute in Mobile Phase step7->step8 end_node Analyze by LC-MS/MS step8->end_node

Caption: Solid-Phase Extraction (SPE) workflow.

Detailed Steps:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Protein Precipitation (PPT)

This is a rapid method suitable for high-throughput analysis, but may require further optimization to minimize matrix effects.

Materials:

  • Plasma samples, calibration standards, and QC samples.

  • Internal standard solution.

  • Acetonitrile (ACN) or Methanol (ice-cold).

Workflow:

start Start: Plasma Sample step1 Add Internal Standard start->step1 step2 Add 3 volumes of cold Acetonitrile or Methanol step1->step2 step3 Vortex vigorously step2->step3 step4 Centrifuge at high speed step3->step4 step5 Collect Supernatant step4->step5 end_node Analyze by LC-MS/MS step5->end_node

Sources

Validation & Comparative

A Researcher's Guide to Sourcing and Comparing 4'-Hydroxy Azithromycin Certified Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This is especially true in the pharmaceutical industry, where the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is critical for safety, efficacy, and regulatory compliance. 4'-Hydroxy Azithromycin, a key metabolite of the widely used antibiotic Azithromycin, is a crucial analyte in pharmacokinetic, drug metabolism, and impurity profiling studies. The quality of the Certified Reference Material (CRM) used for this compound directly impacts the reliability of these studies.

This guide provides an in-depth comparison of sourcing options for this compound CRMs, complete with detailed experimental protocols for their comparative evaluation. As a Senior Application Scientist, my goal is to provide not just a list of suppliers, but a comprehensive framework for making an informed decision based on scientific rigor and practical laboratory application.

The Critical Role of Certified Reference Materials in Pharmaceutical Analysis

Certified Reference Materials are highly characterized materials that serve as a benchmark for quality and accuracy in analytical measurements.[1][2] Their use is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and is essential for validating analytical methods and ensuring the traceability of measurements.[3][4] For a metabolite like this compound, a CRM provides the basis for accurate quantification in complex matrices such as plasma or tissue samples and for the identification and quantification of impurities in the drug substance and product.[5]

The choice of a CRM provider should not be taken lightly. A reliable supplier will provide a comprehensive Certificate of Analysis (CoA) that details the material's identity, purity, certified concentration, uncertainty, and traceability to national or international standards.[2] This documentation is the foundation of a robust quality system in any analytical laboratory.

Sourcing this compound CRMs: A Comparative Overview

Several reputable suppliers offer this compound reference materials. The following table provides a comparative overview of key suppliers and the typical information to look for when sourcing this critical reagent.

Supplier Product Name CAS Number Purity Specification (Typical) Format Documentation
LGC Standards (incorporating Toronto Research Chemicals - TRC) This compound756825-20-4>95% (Often specified on CoA)Neat solidCertificate of Analysis, SDS
Cayman Chemical This compound756825-20-4≥98%SolidCertificate of Analysis, SDS
Santa Cruz Biotechnology, Inc. This compound756825-20-4Information available upon requestSolidCertificate of Analysis available

Note: The purity and other specifications can vary between lots. It is crucial to obtain and carefully review the lot-specific Certificate of Analysis before purchase and use.

Experimental Design for the Comparative Evaluation of this compound CRMs

To objectively compare the performance of this compound CRMs from different suppliers, a series of well-defined experiments should be conducted. The following protocols are designed to assess purity, concentration, and the presence of any potential impurities. These methods are based on established principles of analytical chemistry and are aligned with guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][6]

Workflow for CRM Comparison

CRM_Comparison_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison Prep Receive and Log CRMs from Suppliers A, B, C StockSol Prepare Stock Solutions (e.g., 1 mg/mL in Methanol) Prep->StockSol WorkSol Prepare Working Standard Solutions for Calibration Curves StockSol->WorkSol HPLC Purity Assessment by HPLC-UV WorkSol->HPLC LCMS Identity Confirmation & Impurity Profiling by LC-MS/MS WorkSol->LCMS PurityComp Compare Purity Results (%) HPLC->PurityComp ImpurityComp Compare Impurity Profiles LCMS->ImpurityComp ConcComp Compare Concentrations from Calibration Curves PurityComp->ConcComp ImpurityComp->ConcComp

Caption: Workflow for the comparative evaluation of this compound CRMs.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a quantitative assessment of the purity of the this compound CRM.

1. Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

2. Standard Preparation:

  • Accurately weigh and dissolve each this compound CRM in methanol to prepare a stock solution of 1 mg/mL.

  • From the stock solution, prepare a working standard of 100 µg/mL in the initial mobile phase composition (90:10 Mobile Phase A:B).

3. Chromatographic Procedure:

  • Inject the working standard solution for each CRM.

  • Record the chromatograms and integrate all peaks.

4. Data Analysis:

  • Calculate the purity of each CRM by the area normalization method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Rationale for Experimental Choices:

  • The C18 column is a versatile and robust choice for the separation of moderately polar compounds like this compound.

  • The gradient elution allows for the effective separation of the main compound from any potential impurities with different polarities.

  • UV detection at 215 nm is chosen for its sensitivity to the chromophores present in the azithromycin structure.

Protocol 2: Identity Confirmation and Impurity Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific technique confirms the identity of the main component and provides a detailed profile of any impurities present.

1. Instrumentation and Conditions:

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Same as in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (e.g., m/z 765.5) → Product ion (e.g., m/z 607.4).

      • Potential Impurities: Monitor for known azithromycin-related impurities and degradation products.

    • Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum signal intensity.

2. Standard Preparation:

  • Use the same working standard solutions (100 µg/mL) prepared in Protocol 1.

  • Prepare a series of dilutions to assess the limit of detection (LOD) and limit of quantification (LOQ) for the main compound and any identified impurities.

3. Analytical Procedure:

  • Inject the working standard solutions.

  • Acquire data in MRM mode for the target analyte and potential impurities.

4. Data Analysis:

  • Confirm the identity of this compound by comparing the retention time and the ratio of the MRM transitions with a reference standard (if available) or published data.

  • Identify and quantify any impurities present in each CRM. The relative abundance of each impurity can be estimated by comparing its peak area to that of the main compound.

Rationale for Experimental Choices:

  • LC-MS/MS provides a high degree of selectivity and sensitivity, allowing for the detection of trace-level impurities that may not be visible with UV detection.[7]

  • The use of MRM transitions provides a highly specific method for the quantification of the target analyte and known impurities, minimizing interference from the matrix.

Workflow for HPLC-UV Purity Assessment

HPLC_UV_Workflow Start Prepare 100 µg/mL Working Standard Inject Inject 10 µL onto HPLC-UV System Start->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection at 215 nm Separate->Detect Integrate Integrate All Chromatographic Peaks Detect->Integrate Calculate Calculate Purity by Area Normalization Integrate->Calculate Report Report Purity (%) Calculate->Report

Caption: Step-by-step workflow for HPLC-UV purity assessment.

Interpreting the Results and Making an Informed Decision

The data generated from these experiments will provide a solid basis for comparing the quality of the this compound CRMs.

  • Purity: A higher purity value from the HPLC-UV analysis is generally desirable. However, it is important to consider the uncertainty associated with the measurement.

  • Impurity Profile: The LC-MS/MS data will reveal the presence and relative abundance of any impurities. The nature of these impurities is critical. Known and characterized impurities may be acceptable at low levels, whereas unknown impurities should be investigated further.

  • Certificate of Analysis: Compare your experimental findings with the information provided on the CoA from each supplier. Discrepancies should be discussed with the supplier's technical support.

  • Cost and Availability: While scientific integrity is paramount, practical considerations such as cost and availability will also influence the final decision.

By following this comprehensive guide, researchers can confidently select a this compound CRM that meets the stringent requirements of their analytical methods, ensuring the generation of reliable and defensible data in their drug development and research endeavors.

References

  • A simple, high-throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. (n.d.). PubMed Central. Retrieved February 5, 2026, from [Link]

  • Proficiency testing. (2025, May 27). Eurachem. Retrieved February 5, 2026, from [Link]

  • Y0000306 - Detailed view. (n.d.). EDQM. Retrieved February 5, 2026, from [Link]

  • Validated HPLC-MS-MS method for determination of azithromycin in human plasma. (2025, August 6). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Reference standards, research chemicals & proficiency testing. (n.d.). LGC Group. Retrieved February 5, 2026, from [Link]

  • Characterisation, Calibration and Comparison by International Collaborative Study of International Standards for the Calibration of Therapeutic Preparations of FSH. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • LGC Group. (n.d.). LGC Group. Retrieved February 5, 2026, from [Link]

  • Toronto Research Chemicals. (n.d.). CliniSciences. Retrieved February 5, 2026, from [Link]

  • LoGiCal®. (2017, July 11). Amazon S3. Retrieved February 5, 2026, from [Link]

  • Certificates of Analysis for Control Strains. (n.d.). Microbiologics. Retrieved February 5, 2026, from [Link]

  • Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin. (2021, March 5). eScholarship.org. Retrieved February 5, 2026, from [Link]

  • HOKLAS Supplementary Criteria No. 44. (n.d.). ITC. Retrieved February 5, 2026, from [Link]

  • (sc-3542) (Z)-4-Hydroxytamoxifen. (n.d.). Santa Cruz Biotechnology, Inc. | Biocompare.com. Retrieved February 5, 2026, from [Link]

  • (Z)-4-Hydroxytamoxifen from Santa Cruz Biotechnology, Inc. (n.d.). Biocompare.com. Retrieved February 5, 2026, from [Link]

  • Validated HPLC-MS-MS Method for Determination of Azithromycin in Human Plasma. (n.d.). Retrieved February 5, 2026, from [Link]

  • Toronto Research Chemicals (TRC). (n.d.). Genetika Science. Retrieved February 5, 2026, from [Link]

  • TRC Standards | Phoenix Scientific Co., Ltd. (n.d.). Phoenix Scientific Co., Ltd. Retrieved February 5, 2026, from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). Retrieved February 5, 2026, from [Link]

  • INFORMATION LEAFLET Ph. Eur. Reference Standard. (n.d.). EDQM. Retrieved February 5, 2026, from [Link]

  • Certificates. (n.d.). Cytiva. Retrieved February 5, 2026, from [Link]

  • 7 new Ph. Eur. reference standard and 17 replacement batches released in March 2024. (2024, April 3). EDQM. Retrieved February 5, 2026, from [Link]

  • European Pharmacopoeia Reference Standards. (n.d.). Retrieved February 5, 2026, from [Link]

  • How can a Certificate of Analysis (CoA) for chemicals be obtained? (n.d.). Retrieved February 5, 2026, from [Link]

  • 4 new Ph. Eur. reference standards and 16 replacement batches released in September 2022. (2022, October 5). European Directorate for the Quality of Medicines & HealthCare - EDQM. Retrieved February 5, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4'-Hydroxy Azithromycin

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is a critical aspect of laboratory practice. This guide provides a detailed protocol for the proper disposal of 4'-Hydroxy Azithromycin, a key metabolite of the widely used antibiotic, Azithromycin. While specific regulatory guidelines for this metabolite are not explicitly detailed, the procedures outlined below are based on established best practices for the disposal of Azithromycin and similar pharmaceutical compounds, ensuring a high degree of safety and environmental stewardship.

A Note on this compound: As a metabolite of Azithromycin, this compound shares a similar chemical backbone. Therefore, it is prudent to handle and dispose of it with the same precautions as the parent compound. The procedures in this guide are predicated on this logical assumption.

The Imperative for Proper Disposal: Environmental and Safety Considerations

Improper disposal of pharmacologically active compounds like this compound can have significant consequences. Release into the environment can contribute to the contamination of water sources and soil, potentially harming aquatic life and contributing to the development of antibiotic-resistant microorganisms.[1][2][3] From a safety perspective, incorrect disposal in a laboratory setting can lead to accidental exposure of personnel, resulting in potential allergic reactions or other adverse health effects.[4]

Regulatory Landscape: A Multi-faceted Approach

In the United States, the disposal of chemical waste, including pharmaceutical compounds, is governed by a framework of regulations primarily from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). While Azithromycin and its metabolites are not typically classified as EPA-listed hazardous wastes, institutional or state-level regulations may impose more stringent requirements.[5] It is paramount for all laboratory personnel to be intimately familiar with their institution's specific Environmental Health and Safety (EHS) guidelines.[5]

Decision-Making Workflow for Disposal

The following diagram illustrates the recommended decision-making process for the disposal of this compound in a laboratory setting.

DisposalWorkflow Start Start: this compound Waste Generated CheckEHS Consult Institutional EHS Guidelines Start->CheckEHS IsTakeBack Is a Drug Take-Back Program or Designated Pharmaceutical Waste Collection Available? CheckEHS->IsTakeBack TakeBack Segregate and Transfer Waste to Designated Collection Point IsTakeBack->TakeBack Yes NoTakeBack Proceed with In-Lab Deactivation and Disposal Protocol IsTakeBack->NoTakeBack No End End: Disposal Complete and Documented TakeBack->End NoTakeBack->End

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocol for Laboratory Settings

This protocol provides a comprehensive, step-by-step approach to the safe disposal of this compound when a dedicated pharmaceutical waste collection service is not available.

Part 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling any chemical waste, it is crucial to don the appropriate PPE to minimize the risk of exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and potential allergic reactions.[4]
Eye Protection Safety glasses with side shields or gogglesTo protect the eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.

Causality: The use of appropriate PPE is the first line of defense in preventing accidental exposure to pharmacologically active compounds. Minimizing direct contact is a fundamental principle of laboratory safety.

Part 2: Waste Segregation and Containment

Proper segregation of waste streams is essential to prevent unintended chemical reactions and to ensure that waste is disposed of in the most appropriate manner.

Step 1: Identify and Segregate:

  • Collect all waste materials containing this compound, including unused compound, contaminated labware (e.g., pipette tips, weighing boats), and any contaminated cleaning materials.

  • This waste should be kept separate from other chemical waste streams unless your institution's EHS guidelines specifically permit co-mingling with other non-hazardous pharmaceutical waste.

Step 2: Select an Appropriate Container:

  • Use a designated, leak-proof, and sealable container for the collection of this compound waste.[6]

  • The container should be clearly labeled as "Pharmaceutical Waste for Disposal" and should include the name of the compound.

Part 3: In-Lab Deactivation and Disposal (When No Take-Back Program is Available)

This procedure is adapted from the U.S. Food and Drug Administration (FDA) recommendations for the disposal of non-flush list medicines.[7]

Step 1: Render the Compound Unusable:

  • For solid this compound, do not crush the powder, as this can create an inhalation hazard.[6]

  • Mix the compound with an undesirable, non-reactive substance. Suitable options include:

    • Used coffee grounds

    • Cat litter

    • Sawdust

  • The goal is to make the pharmaceutical compound unappealing and difficult to separate from the mixture.

Step 2: Securely Seal the Waste:

  • Place the mixture into the pre-labeled, sealable container.

  • Ensure the container is tightly sealed to prevent any leakage.

Step 3: Final Disposal:

  • The sealed container can then be placed in the regular laboratory trash, which should be destined for a licensed landfill.

  • Crucially, never flush this compound or any other pharmaceutical down the drain. This can lead to the contamination of waterways.[5]

Step 4: Documentation:

  • Maintain a record of the disposal, including the date, the amount of compound disposed of, and the method used. This is good laboratory practice and may be required by your institution.

Disposal of Contaminated Materials

MaterialDisposal Procedure
Empty Stock Vials - Remove or deface the original label to protect proprietary information. - Rinse the vial with a suitable solvent (e.g., ethanol or methanol) and collect the rinsate as pharmaceutical waste. - The rinsed vial can then be disposed of in the appropriate glass or solid waste stream according to your EHS guidelines.
Contaminated Labware (disposable) - Place directly into the designated pharmaceutical waste container.
Contaminated PPE - Remove gloves and other disposable PPE and place them in the regular laboratory trash, unless grossly contaminated, in which case they should be disposed of as pharmaceutical waste.

Conclusion

The responsible disposal of this compound is a cornerstone of safe and ethical laboratory practice. By adhering to institutional EHS guidelines and following the detailed procedures outlined in this guide, researchers can effectively minimize the risks of environmental contamination and accidental exposure. The principles of segregation, containment, and rendering the compound unusable are key to ensuring that these pharmacologically active molecules are managed in a way that protects both human health and the environment.

References

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]

  • ResearchGate. (n.d.). Simulated azithromycin concentrations in rivers under low flow conditions. [Link]

  • ResearchGate. (2026, January 18). Pollution from azithromycin-manufacturing promotes macrolide-resistance gene propagation and induces spatial and seasonal bacterial community shifts in receiving river sediments. [Link]

  • U.S. Food and Drug Administration. (n.d.). ZITHROMAX (azithromycin) Label. [Link]

  • National Center for Biotechnology Information. (2023, April 11). Biodegradation of COVID19 antibiotic; azithromycin and its impact on soil microbial community in the presence of phenolic waste and with temperature variation. [Link]

  • San Francisco Environment Department. (n.d.). MEDICINE DISPOSAL PRODUCTS. [Link]

  • MDPI. (n.d.). First Evidence of Pharmaceutical Residues in the Cerrón Grande Reservoir, El Salvador. [Link]

  • Medsafe. (2021, May 13). NEW ZEALAND DATA SHEET – AZITHROMYCIN-AFT (AZITHROMYCIN DIHYDRATE) POWDER FOR INJECTION. [Link]

  • National Center for Biotechnology Information. (n.d.). Azithromycin. PubChem. [Link]

  • ACS Publications. (2019, June 20). Occurrence and Behavior of Macrolide Antibiotics in Municipal Wastewater Treatment: Possible Importance of Metabolites, Synthesis Byproducts, and Transformation Products. Environmental Science & Technology. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.